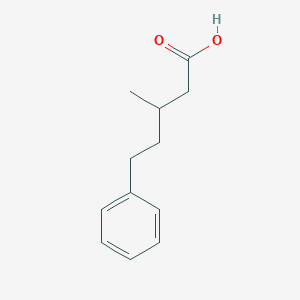

3-Methyl-5-phenylpentanoic acid

Vue d'ensemble

Description

3-Methyl-5-phenylpentanoic acid is a chemical compound with the empirical formula C12H16O2 . It has a molecular weight of 192.25 . The IUPAC name for this compound is 3-methyl-5-phenylpentanoic acid .

Synthesis Analysis

The synthesis of 3-Methyl-5-phenylpentanoic acid or its related compounds often involves refluxing with potassium hydroxide in a mixture of water and methanol, followed by acidification with concentrated hydrochloric acid .Molecular Structure Analysis

The InChI code for 3-Methyl-5-phenylpentanoic acid is 1S/C12H16O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) . This indicates the presence of a carboxylic acid group attached to a pentane chain, which is substituted with a methyl group at the third carbon and a phenyl group at the fifth carbon .Applications De Recherche Scientifique

Stereochemical Analysis

- The absolute configuration of 3-hydroxy-5-phenylpentanoic acid, derived from 3-Methyl-5-phenylpentanoic acid, has been determined using enzymatic hydrolysis, esterification, and HPLC techniques. This research aids in understanding stereochemical properties and configurations of related compounds (Ganci et al., 2000).

Asymmetric Synthesis

- An alternative synthesis approach for the floral fragrance Rosaphen®, using the key intermediate 2-methyl-5-phenylpentanoic acid, has been developed. This process involves asymmetric hydrogenation in the presence of a ruthenium catalyst, contributing to advancements in fragrance production (Matteoli et al., 2011).

Polymer Chemistry

- Methyl esters of ω-(para styryl)alkanoic acids, synthesized from 5-phenyl pentanoic acid, have been used in the development of soluble polystyrenes functionalized by tri-n-butyltin carboxylates. This research contributes to advancements in the field of polymer chemistry and materials science (Dalil et al., 2000).

Pharmaceutical Analysis

- 3-Methyl-5-phenylpentanoic acid and its derivatives are being explored in the pharmaceutical sector. For instance, studies have investigated its role in the synthesis of active pharmaceutical ingredients, demonstrating its significance in drug development and chemical synthesis (Dunn et al., 2016).

Fragrance Material Review

- 3-Methyl-5-phenylpentanol, a related compound, has been reviewed for its use as a fragrance ingredient. This research contributes to the understanding of the toxicological and dermatological properties of fragrance ingredients related to 3-Methyl-5-phenylpentanoic acid (Scognamiglio et al., 2012).

Enzymatic Reactions

- The compound has been utilized in lipase-mediated kinetic resolutions, leading to the production of enantiomerically enriched kavalactones. This highlights its application in enzymatic reactions and the synthesis of biologically significant compounds (Kamal et al., 2006).

Biosensor Development

- Functionalized pyrroles derived from 3-Methyl-5-phenylpentanoic acid have been synthesized for constructing gene sensors. This research indicates its potential use in biosensor applications, particularly in DNA sensing (Peng et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

3-methyl-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKOKNXTRCQIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-phenylpentanoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2796677.png)

![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)

![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)

![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)

![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)